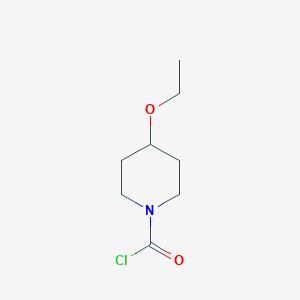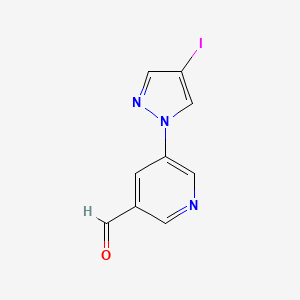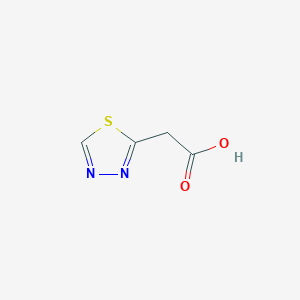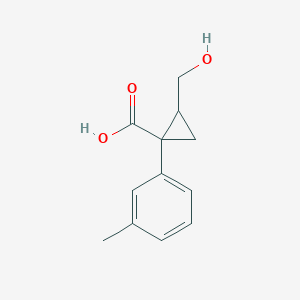![molecular formula C7H10N6 B13307818 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307818.png)
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both imidazole and triazole rings These rings are known for their significant roles in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the imidazole and triazole rings through cyclization reactions. One common method involves the reaction of an appropriate amine with a nitrile or an amide under acidic or basic conditions to form the imidazole ring. The triazole ring can be formed through a cyclization reaction involving hydrazine and a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a wide range of substituted derivatives .
科学的研究の応用
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)-1H-imidazole
- 1-(2-Hydroxyethyl)-1H-1,2,4-triazole
- 1-(2-Aminoethyl)-1H-imidazole
- 1-(2-Aminoethyl)-1H-1,2,4-triazole
Uniqueness
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both imidazole and triazole rings in its structure. This dual-ring system can confer distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these rings can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
特性
分子式 |
C7H10N6 |
|---|---|
分子量 |
178.20 g/mol |
IUPAC名 |
1-(2-imidazol-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c8-7-10-6-13(11-7)4-3-12-2-1-9-5-12/h1-2,5-6H,3-4H2,(H2,8,11) |
InChIキー |
CHMZONQIFUCDJU-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)

![1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13307767.png)



![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)



![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)

